Regioisomeric Potency Divergence: Indole-6-carboxamide vs. Indole-5-carboxamide Leucotriene Antagonism
The indole-6-carboxamide regioisomer class demonstrates significantly distinct pharmacological potency compared to the corresponding indole-5-carboxamide series. In a direct head-to-head comparison within the leukotriene antagonist chemotype, a representative indole-6-carboxamide (compound 6a) exhibited an in vitro IC₅₀ of 0.8 nM against LTD₄-induced contraction of guinea pig trachea, whereas the analogous indole-5-carboxamide (compound 5a) was approximately 10-fold more potent (IC₅₀ ≈ 0.08 nM) [1]. This regioisomeric differentiation is critical: procurement of an indole-5-carboxamide analog expecting equivalent indole-6-carboxamide pharmacology would lead to a ≥10-fold potency overestimation.
| Evidence Dimension | In vitro functional antagonism (LTD₄-induced guinea pig tracheal contraction) |
|---|---|
| Target Compound Data | Not directly tested; inferred from class representative indole-6-carboxamide: IC₅₀ = 0.8 nM |
| Comparator Or Baseline | Indole-5-carboxamide analog (compound 5a): IC₅₀ ≈ 0.08 nM |
| Quantified Difference | ≈10-fold lower potency for indole-6-carboxamide vs. indole-5-carboxamide |
| Conditions | LTD₄-induced contraction of isolated guinea pig tracheal smooth muscle |
Why This Matters
Purchasing the incorrect regioisomer (e.g., indole-5-carboxamide) for leukotriene-related research introduces a 10-fold potency error, undermining assay calibration and SAR interpretation.
- [1] Jacobs RT, Brown FJ, Crunk LA, et al. Substituted 3-(Phenylmethyl)-1H-indole-5-carboxamides and 1-(Phenylmethyl)indole-6-carboxamides as Potent, Selective, Orally Active Antagonists of the Peptidoleukotrienes. J Med Chem. 1993;36(4):394-409. PMID: 8383180. View Source
